molecular formula C17H22ClNO2S B2800388 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1797738-75-0

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2800388
CAS RN: 1797738-75-0
M. Wt: 339.88
InChI Key: HDKLTZURIHYXEB-UHFFFAOYSA-N
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Description

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical substance with the molecular formula C17H22ClNO3S . It has an average mass of 355.879 Da and a monoisotopic mass of 355.100891 Da . This compound is also known as tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Several studies focus on compounds structurally similar to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone, demonstrating significant antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain synthesized novel pyrazole derivatives showing higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Katariya, Vennapu, and Shah synthesized compounds with oxazole, pyrazoline, and pyridine moieties, showing the highest anticancer potency, and excellent antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Structural Studies and Molecular Docking

Structural studies play a crucial role in understanding the properties and potentials of chemical compounds. Swamy et al. reported the isomorphous structures of two compounds obeying the chlorine-methyl exchange rule, providing valuable insights for further research (Swamy et al., 2013). In another study, Shahana and Yardily synthesized novel compounds and performed molecular docking studies to understand their antibacterial activity, highlighting the importance of structural analysis in drug development (Shahana & Yardily, 2020).

Anticancer Evaluation and Apoptosis Induction

The discovery of compounds that induce apoptosis is crucial for cancer therapy. Drewe et al. identified a series of compounds as potent apoptosis inducers through cell- and caspase-based HTS assays, providing a promising avenue for cancer treatment (Drewe et al., 2007). Similarly, Gouhar and Raafat synthesized novel compounds and evaluated them as anticancer agents, contributing to the development of new cancer therapies (Gouhar & Raafat, 2015).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-22-16)17(20)13-6-10-21-11-7-13/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLTZURIHYXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

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